Deriglidole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4,5-dihydro-1H-imidazol-2-yl)-3-propyl-4-azatricyclo[5.3.1.04,11]undeca-1(10),7(11),8-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3/c1-2-7-16(15-17-8-9-18-15)11-13-5-3-4-12-6-10-19(16)14(12)13/h3-5H,2,6-11H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADQRNHAZHSOKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CC2=CC=CC3=C2N1CC3)C4=NCCN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869678 | |
| Record name | 2-(4,5-Dihydro-1H-imidazol-2-yl)-2-propyl-1,2,4,5-tetrahydropyrrolo[3,2,1-hi]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122830-14-2 | |
| Record name | Deriglidole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122830142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DERIGLIDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68EP8R4PMV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action of Deriglidole
Alpha-2 Adrenoceptor Antagonism
Deriglidole functions as a potent and selective antagonist of α2-adrenoceptors, which are G protein-coupled receptors involved in regulating the release of neurotransmitters like norepinephrine (B1679862).
Ligand Binding Specificity and Affinity Profiles
This compound demonstrates a high affinity and selectivity for α2-adrenoceptors. wikipedia.org Laboratory studies show that it effectively inhibits the binding of radiolabeled α2-adrenoceptor ligands, such as the agonist [3H]Clonidine and the antagonist [3H]Idazoxan, to receptors in both rat cortical tissue and human platelets. wikipedia.org Conversely, this compound does not inhibit the binding of [3H]Prazosin, a ligand specific to α1-adrenoceptors, highlighting its selectivity for the α2 subtype. wikipedia.org This specificity indicates that this compound's actions are primarily mediated through the blockade of α2-adrenoceptors rather than other adrenergic receptor types.
Table 1: Ligand Binding Specificity of this compound
| Target Receptor | Radioligand | Effect of this compound | Implied Specificity |
|---|---|---|---|
| α2-Adrenoceptor | [3H]Clonidine | Inhibition of binding wikipedia.org | Binds to α2-adrenoceptors |
| α2-Adrenoceptor | [3H]Idazoxan | Inhibition of binding wikipedia.org | Binds to α2-adrenoceptors |
| α1-Adrenoceptor | [3H]Prazosin | No inhibition of binding wikipedia.org | Selective for α2 over α1 |
Stereoselectivity of Adrenoceptor Interactions
This compound is the (+) enantiomer of the racemic mixture known as SL 84.0418. flybase.org The antagonism of α2-adrenoceptors by this compound is highly stereoselective. flybase.orgmims.com Research comparing the two enantiomers found that this compound, the (+) form, is approximately 100-fold more potent than its (-) enantiomer, SL 86.0714, in counteracting the inhibition of insulin (B600854) release caused by the α2-adrenoceptor agonist clonidine. flybase.org This demonstrates that the therapeutic effects related to α2-adrenoceptor blockade, such as the enhancement of insulin secretion, are mediated by the this compound (+) enantiomer. wikipedia.org
Peripheral Adrenoceptor Selectivity
This compound is characterized as a peripheral adrenoceptor antagonist. wikipedia.orgmims.comfishersci.ca Studies indicate that it has a greater selectivity for peripheral α2-adrenoceptors over those in the central nervous system. nih.gov It has been shown to be more selective for these peripheral receptors than the reference α2-antagonist, idazoxan. wikipedia.org This peripheral selectivity is significant as it suggests the compound can target α2-adrenoceptors on tissues like pancreatic β-cells while having limited effects on central neural pathways.
Modulation of ATP-Sensitive Potassium Channels
In addition to its effects on adrenoceptors, this compound also directly interacts with ATP-sensitive potassium (KATP) channels, which are crucial in linking a cell's metabolic state to its electrical activity, particularly in pancreatic β-cells.
Stereoselectivity of K+ Channel Modulation
A key distinction in this compound's mechanism of action is that its modulation of KATP channels is not stereoselective. flybase.orgmims.com Unlike its highly stereoselective interaction with α2-adrenoceptors, both the (+) enantiomer (this compound) and the (-) enantiomer (SL 86.0714) are equipotent in their ability to inhibit KATP channels. flybase.org Both enantiomers were found to be equally effective at potentiating glucose-induced insulin release and inhibiting 86Rb efflux from islets, a direct measure of KATP channel activity. flybase.org
Table 2: Stereoselectivity Profile of this compound and its Enantiomer
| Target | (+) Enantiomer (this compound) | (-) Enantiomer (SL 86.0714) | Stereoselectivity |
|---|---|---|---|
| α2-Adrenoceptor Blockade | High Potency flybase.org | ~100-fold less potent than this compound flybase.org | Yes |
| KATP Channel Inhibition | Potent flybase.org | Equipotent to this compound flybase.org | No |
Interactions with Imidazoline-Preferring Binding Sites (IPBS)
A pivotal aspect of this compound's mechanism of action is its interaction with Imidazoline-Preferring Binding Sites (IPBS). These sites are distinct from the classical alpha-adrenergic receptors and have been proposed to mediate some of the key physiological effects of imidazoline (B1206853) compounds. acs.orgpsu.edu
Identification of Putative Alternative Biological Targets
The observation that the insulinotropic effects of imidazoline derivatives like this compound cannot be fully explained by their alpha-2 adrenoceptor affinity has spurred the search for alternative biological targets. acs.orgpsu.edu Research has pointed towards the existence of specific, yet-to-be-fully-characterized imidazoline binding sites that could be responsible for these non-adrenergic effects. psu.edutandfonline.com
Preclinical Pharmacological Investigations of Deriglidole
In Vitro Studies on Insulin (B600854) Secretion and Receptor Activity
Direct Effects on Isolated Pancreatic Beta-Cells
In vitro research has explored the direct actions of Deriglidole on pancreatic beta-cells, the primary cells responsible for producing and secreting insulin. Studies on isolated mouse pancreatic beta-cells have indicated that this compound has a direct effect on ion channel activity. Specifically, it has been shown to inhibit ATP-sensitive potassium (K-ATP) channels psu.edu. The closure of these channels is a critical step in the insulin secretion pathway; it leads to membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules derangedphysiology.comwikipedia.org. This suggests a mechanism by which this compound could directly stimulate insulin secretion, independent of its α2-adrenoceptor antagonism.
However, other studies have noted that the insulin-secreting potency of some imidazoline (B1206853) derivatives like this compound is not always correlated with their α2-antagonist activity, pointing to a complex mechanism of action that may involve direct effects on beta-cell machinery psu.edu.
Prevention of Epinephrine-Induced Inhibition of Insulin Release
A primary characteristic of this compound is its function as a selective α2-adrenoceptor antagonist. Adrenergic stimulation, such as by epinephrine (B1671497), is known to inhibit insulin secretion via α2-adrenoceptors on pancreatic beta-cells wikipedia.org. Preclinical studies have consistently demonstrated that this compound can effectively counteract this inhibition.
In a study involving human volunteers, an infusion of epinephrine was used to suppress insulin secretion. The co-administration of this compound prevented this inhibitory effect, leading to a significantly more sustained increase in plasma insulin and C-peptide levels compared to placebo psu.edunih.gov. This finding confirms that by blocking the α2-receptors, this compound removes the inhibitory signal of epinephrine, thereby restoring the insulin secretion process psu.edunih.gov. This action underscores the critical role of α2-adrenoceptors in the adrenergic regulation of insulin release and this compound's capacity to modulate it wikipedia.org.
In Vivo Studies in Animal Models
Glucose Homeostasis and Insulin Sensitivity in Diabetic Models (e.g., Streptozotocin-Induced Diabetes in Rats)
To investigate the effects of this compound in a pathological context, researchers have utilized animal models of diabetes, most notably the streptozotocin (B1681764) (STZ)-induced diabetic rat. STZ is a chemical agent that is toxic to pancreatic beta-cells, leading to their destruction and resulting in a state of insulin deficiency and hyperglycemia that mimics type 1 diabetes dovepress.commdpi.com.
Influence on Plasma Glucose, Insulin, and C-Peptide Dynamics
This compound's impact on the dynamic interplay between glucose, insulin, and C-peptide has been documented across various in vivo models. C-peptide is co-secreted with insulin in equimolar amounts and serves as a reliable marker of endogenous insulin production.
In STZ-induced diabetic rats, this compound was observed to slightly increase the levels of both insulin and amylin (a peptide co-secreted with insulin), while causing a more pronounced decrease in glucose levels compared to normal rats nih.gov. In another study on beagle dogs, administering this compound before a mixed meal significantly reduced the subsequent rise in blood glucose and increased plasma insulin levels nih.gov.
Human studies provide more detailed dynamics. During an epinephrine infusion designed to inhibit insulin release, this compound treatment resulted in a blunted rise in plasma glucose while simultaneously causing a two-fold higher increase in plasma insulin levels and a more sustained rise in C-peptide compared to placebo psu.edunih.gov. However, in a state of controlled hyperglycemia without adrenergic stimulation (hyperglycemic clamp), this compound did not further enhance glucose-stimulated insulin or C-peptide secretion psu.edu. This indicates that this compound's primary effect on insulin secretion in vivo is to counteract adrenergic inhibition rather than to potentiate insulin release under basal or hyperglycemic conditions psu.edunih.gov.
Table 1: Effect of this compound on Plasma Levels During Epinephrine Infusion in Humans
| Parameter | Condition | Change with Placebo | Change with this compound |
|---|---|---|---|
| Plasma Glucose | 5-hr Epinephrine Infusion | +1.5 ± 0.3 mM | +0.90 ± 0.4 mM |
| Plasma Insulin | 5-hr Epinephrine Infusion | +28 ± 6 pM | +59 ± 14 pM |
| Plasma C-Peptide | 5-hr Epinephrine Infusion | +53 ± 14 pM | +273 ± 18 pM |
Data adapted from studies on the effects of acute α2-blockade in humans during epinephrine infusion. psu.edunih.gov
Modulation of Glucose and Fat Metabolism
This compound's influence extends to the broader regulation of glucose and fat metabolism, primarily through its modulation of α2-adrenoceptors which are involved in both processes.
Glucose Metabolism: As established, this compound improves glucose homeostasis by preventing the α2-adrenergic inhibition of insulin secretion, thereby lowering plasma glucose levels, particularly under conditions of adrenergic stress or in diabetic animal models nih.govnih.gov. However, in the absence of such stress in healthy subjects, it does not appear to affect basal hepatic glucose production psu.edu.
Fat Metabolism: The metabolism of fats, particularly lipolysis (the breakdown of triglycerides into free fatty acids), is also under adrenergic control. In beagle dogs, this compound administration led to an increase in plasma free fatty acid (FFA) and glycerol (B35011) levels in the fasted state nih.gov. It also counteracted the typical decrease in FFA levels seen after a meal. This suggests that α2-adrenoceptor stimulation plays a role in suppressing lipolysis after eating, a process that is reversed by this compound nih.gov. In human studies under hyperglycemic clamp conditions, this compound did not alter the decline in FFA and glycerol concentrations, indicating its effects on fat metabolism may be context-dependent and more pronounced when adrenergic tone is a dominant regulatory factor psu.edu.
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 65945 |
| Epinephrine | 5816 |
| Glucose | 5793 |
| Insulin (native) | 70678557 |
| C-Peptide | 16157840 |
Effects on Thermogenesis and Energy Expenditure
Preclinical research indicates that this compound, through its mechanism of α2-adrenergic blockade, influences metabolic processes, including thermogenesis and energy expenditure. In human studies, acute administration of this compound has been shown to enhance thermogenesis. nih.gov This effect is attributed to the blockade of α2-adrenoceptors, which typically mediate inhibitory control over sympathetic nervous system outflow. By antagonizing these receptors, this compound is thought to promote a greater release of norepinephrine (B1679862), a key neurotransmitter in stimulating metabolic rate and heat production in tissues such as brown adipose tissue (BAT). researchgate.net
Hemodynamic Alterations and Cardiovascular Parameters
This compound's antagonism of α2-adrenoceptors leads to notable changes in hemodynamic and cardiovascular parameters. These receptors are involved in the regulation of blood pressure and heart rate. Preclinical investigations in humans, particularly during epinephrine infusion, have elucidated some of these effects.
In one study, while epinephrine infusion alone caused a slight increase in systolic blood pressure, the addition of this compound did not significantly alter this response. frontiersin.org However, this compound did produce a more pronounced increase in heart rate compared to placebo during epinephrine infusion, suggesting an enhancement of cardiac work. nih.govfrontiersin.org The increase in heart rate was statistically significant, indicating that α2-blockade can potentiate the cardiac-accelerating effects of catecholamines. frontiersin.org Diastolic blood pressure, however, remained unchanged during these investigations. frontiersin.org
The table below summarizes the hemodynamic changes observed during an epinephrine infusion study with and without this compound. frontiersin.org
| Parameter | Condition | Baseline Value (mean ± SEM) | Change During Epinephrine Infusion (mean ± SEM) | P-value (Treatment Effect) |
|---|---|---|---|---|
| Heart Rate (beats/min) | Placebo | 66 ± 4 | +12.5 ± 1.0 | P < 0.05 |
| This compound | 71 ± 6 | +15.2 ± 1.4 | ||
| Systolic Blood Pressure (mmHg) | Placebo | 115 ± 4 | Significant increase over time | Not significant |
| This compound | 119 ± 8 | Significant increase over time | ||
| Diastolic Blood Pressure (mmHg) | Placebo | 74 ± 5 | No change | Not significant |
| This compound | 73 ± 5 | No change |
These findings underscore the role of α2-adrenoceptors in cardiovascular regulation and demonstrate that their blockade by this compound can lead to specific hemodynamic alterations, primarily an increased heart rate. frontiersin.org
Explorations of Potential Antipsychotic Properties and Neurotransmitter System Modulation
The potential for α2-adrenoceptor antagonists to possess antipsychotic properties has been an area of scientific exploration, primarily due to their ability to modulate key neurotransmitter systems implicated in the pathophysiology of psychosis, such as dopamine (B1211576) and norepinephrine. wikipedia.orgnih.gov While most traditional antipsychotic drugs act on dopamine D2 receptors, some atypical antipsychotics also exhibit α2-adrenoceptor antagonism, which is thought to contribute to their therapeutic profile. frontiersin.orgnih.gov
The primary mechanism involves the modulation of catecholamine release. α2-adrenoceptors function as presynaptic autoreceptors on noradrenergic neurons; their activation inhibits norepinephrine release. nih.gov By blocking these receptors, an antagonist like this compound is expected to increase the synaptic concentration of norepinephrine. nih.gov This is significant because the noradrenergic and dopaminergic systems are closely interactive. Increased noradrenergic activity can, in turn, facilitate dopamine release, particularly in the prefrontal cortex—a brain region where reduced dopaminergic activity is hypothesized to contribute to the negative and cognitive symptoms of schizophrenia. wikipedia.orgnih.gov
Preclinical studies using animal models of schizophrenia support this hypothesis. For instance, selective α2C-adrenoceptor antagonists have demonstrated antipsychotic-like and pro-cognitive effects. frontiersin.org In a ketamine-induced model of schizophrenia-like deficits in rats, a selective α2C-adrenoceptor antagonist was able to reverse hyperdopaminergic activity in the striatum and ameliorate cognitive deficits. This suggests that blocking this specific subtype of α2-receptor, for which this compound has affinity, could be a viable strategy for targeting psychosis-related neurochemical imbalances.
Furthermore, α2-adrenoceptors also exist as heteroreceptors on non-noradrenergic neurons, including those that release dopamine, serotonin, and glutamate. frontiersin.org Blockade of these heteroreceptors can directly disinhibit the release of these neurotransmitters, providing another pathway by which this compound could modulate systems relevant to psychosis. frontiersin.org Meta-analyses of clinical trials where α2-antagonists were used as an add-on to D2 antagonist therapy have shown improvements in the negative symptoms of schizophrenia, lending further support to the therapeutic potential of this mechanism. wikipedia.org
Clinical Research and Translational Findings for Deriglidole
Early Human Investigations and Acute Alpha-2 Blockade Studies
Initial research in human subjects sought to determine if the α2-adrenergic blockade mechanism, observed in preclinical models, translated into meaningful physiological effects on glucose and insulin (B600854) regulation. These studies were crucial in defining the compound's activity in humans.
A key study investigated the impact of deriglidole on insulin secretion and glucose tolerance in healthy volunteers under conditions designed to mimic normal physiological responses to glucose. psu.edunih.gov In one part of the study, subjects underwent a hyperglycemic clamp, where blood glucose was raised and maintained at an elevated level to stimulate insulin release. psu.edunih.gov The study found that the administration of this compound did not potentiate the insulin secretory response to intravenous glucose. psu.edunih.govresearchgate.net The biphasic rise in plasma insulin and C-peptide was unchanged by the drug. psu.edunih.gov
Furthermore, when an oral glucose load was given during the clamp to simulate a meal, this compound again failed to augment the subsequent surge in insulin secretion. psu.edunih.gov These findings indicated that, in healthy individuals, selective α2-adrenergic blockade does not enhance the β-cell response to a primary stimulus like glucose. researchgate.net This suggests that under normal, non-stressed conditions, there is no significant tonic inhibitory tone from the α2-adrenergic system that can be reversed to improve glucose tolerance. researchgate.netresearchgate.net
To further characterize its effects, this compound was assessed in healthy subjects in the postabsorptive (fasting) state and during a state of adrenergic stress created by an epinephrine (B1671497) infusion. psu.edunih.gov
The results were markedly different under conditions of adrenergic stimulation. An infusion of epinephrine, a potent α2-adrenergic agonist, normally suppresses insulin secretion. researchgate.net The study demonstrated that this compound administration effectively prevented this epinephrine-induced inhibition of insulin release. psu.edunih.govresearchgate.net During the epinephrine infusion, subjects who received this compound had a significantly more sustained rise in plasma insulin and C-peptide levels compared to those who received a placebo, despite experiencing a smaller increase in plasma glucose. psu.edunih.gov This confirmed that this compound successfully antagonizes the α2-receptors on human pancreatic β-cells, but its effect on insulin secretion is only apparent when the adrenergic system is actively suppressing it.
Table 1: Effect of this compound vs. Placebo During Epinephrine Infusion
Data sourced from Natali et al., Am. J. Physiol. 1998. nih.gov The table shows the mean change (± SEM) in key metabolic parameters during a 5-hour epinephrine infusion.
Effects on Insulin Secretion and Glucose Tolerance in Healthy Subjects
Clinical Trial Landscape and Outcomes
Following preclinical and early human pharmacology studies, this compound advanced into the next phase of clinical development.
This compound, under development by Synthélabo (now part of Sanofi), entered a Phase II clinical trial in France for the treatment of Type II Diabetes Mellitus. biospace.com The primary goal of a Phase II trial is to evaluate the efficacy of a new drug in a patient population and to gather further safety information. d-nb.info The progression to this stage was based on the compound's established mechanism of action and promising preclinical data in animal models of diabetes. patsnap.com
The clinical development program for this compound was ultimately discontinued. biospace.com While the specific reasons for the trial's termination have not been detailed in publicly available literature, the discontinuation of a drug at the Phase II stage is common in pharmaceutical development and is often due to a failure to demonstrate sufficient efficacy, the emergence of safety concerns, or strategic and commercial decisions. d-nb.infonih.gov
The implications of this discontinuation can be analyzed in the context of the early human investigation findings. The crucial observation that this compound did not increase insulin secretion in response to standard glucose challenges in healthy subjects was a significant finding. psu.edunih.gov For an anti-diabetic agent targeting β-cell function, an enhancement of meal-stimulated insulin release is a primary therapeutic goal. The lack of a demonstrable effect under these normal physiological conditions likely foreshadowed a failure to achieve meaningful glycemic control in patients with Type II Diabetes, a common reason for Phase II trial failure. nih.gov The drug's efficacy was limited to a state of high adrenergic stress, which is not the primary driver of hyperglycemia in most patients with Type II Diabetes. This highlights the critical importance of early human studies in validating a therapeutic concept before large-scale trials are undertaken.
Phase II Clinical Trial for Type II Diabetes Mellitus
Translational Research Gaps and Challenges in Bridging Preclinical to Clinical Data
The case of this compound exemplifies a significant challenge in drug development: the "translational gap" between promising preclinical data and successful clinical application.
Extensive preclinical research in various animal models, including mice and rats, had shown that α2-adrenoceptor antagonists could effectively increase insulin secretion and improve glucose tolerance. nih.gov These findings provided a strong rationale for pursuing this mechanism for diabetes treatment. However, the clinical reality proved more complex.
The primary translational challenge was the difference in the physiological relevance of the α2-adrenergic pathway in glucose homeostasis between laboratory animals and humans under normal conditions. The human studies revealed that the inhibitory α2-adrenergic tone on the β-cell is not a significant factor in either the fasting state or in response to a glucose load. psu.edunih.gov The potent effect seen in preclinical models did not translate because the target was not physiologically active in the human clinical context of interest (i.e., meal-related hyperglycemia).
Table 2: Mentioned Compounds and PubChem CIDs
Therapeutic Implications and Potential Applications of Deriglidole
Historical Role in Type II Diabetes Mellitus Treatment Paradigms
Deriglidole was developed by Synthelabo (now part of Sanofi) and investigated as a potential oral hypoglycemic agent for the treatment of Type II Diabetes Mellitus. wikipedia.orgwikipedia.org The compound advanced to Phase II clinical trials in France but was ultimately discontinued. wikipedia.orgguidetopharmacology.org The primary mechanism of action explored for this therapeutic goal was its ability to increase insulin (B600854) secretion. wikipedia.org
The rationale for its development was based on its dual action as an antagonist of α2-adrenoceptors and an inhibitor of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. wikipedia.orguni.lu The blockade of α2-adrenoceptors was expected to enhance insulin release, a key process in managing high blood sugar. wikipedia.orgwikipedia.org In animal models, such as neonatal streptozotocin-induced diabetic rats, this compound demonstrated the ability to potently reduce high blood sugar and normalize glucose tolerance. wikipedia.orguni.lu However, human studies indicated a more complex action. While this compound effectively prevented the inhibition of insulin secretion caused by epinephrine (B1671497), it did not significantly increase basal insulin release or the insulin response to glucose in individuals without diabetes. wikipedia.orgwikipedia.org This nuanced activity likely contributed to the decision to discontinue its development as a primary treatment for Type II diabetes.
Broader Metabolic Disorder Context
Despite its discontinuation for diabetes treatment, the pharmacological profile of this compound has kept it relevant in the broader context of metabolic disorders, which often share interconnected pathways with diabetes. fishersci.co.uknih.gov
Potential Impact on Obesity and Metabolic Syndrome
Metabolic syndrome is a cluster of conditions including abdominal obesity, high blood pressure, high blood sugar, and abnormal cholesterol or triglyceride levels, which collectively increase the risk of cardiovascular disease and type 2 diabetes. fishersci.co.uknih.govnih.gov this compound has been identified in patent literature as a compound of interest within compositions aimed at treating metabolic syndrome and obesity. wikipedia.orgfishersci.camims.com
Research in humans has shown that this compound can enhance thermogenesis, the process of heat production in the body, which contributes to resting energy expenditure. wikipedia.org This effect on energy metabolism suggests a potential, though not fully explored, role in managing aspects of metabolic syndrome beyond simple glucose control.
Consideration for Diabetes Complications (e.g., Retinopathy)
Long-term diabetes often leads to complications affecting various organs, including the eyes, a condition known as diabetic retinopathy. researchgate.netwikipedia.orgsuprabank.org This condition results from damage to the blood vessels of the retina. suprabank.org Some patent filings have included this compound among potential therapeutic agents for addressing diabetic complications, including retinopathy. fishersci.cafishersci.canih.gov This suggests that its mechanism of action was considered potentially beneficial for these downstream consequences of diabetes, although extensive clinical research in this specific area is not prominent in published literature.
Applications as a Pharmacological Research Tool
The specific and selective nature of this compound's interactions with cellular receptors has made it a valuable tool in pharmacological research, helping scientists to dissect complex biological processes. uni-freiburg.degoogleapis.com
Elucidating Enzyme Functions in Metabolic Pathways
Metabolic pathways are series of chemical reactions catalyzed by enzymes to maintain cellular function. nih.govuni.lu this compound's distinct effects on different receptors allow researchers to isolate and study specific pathways. A key example is its comparison with its enantiomer, SL86.0714. While both compounds inhibit ATP-sensitive K+ channels with similar potency, only this compound blocks α2-adrenoceptors. wikipedia.orguni.lu This stereoselectivity enables researchers to differentiate the metabolic consequences of K-ATP channel inhibition from those of α2-adrenoceptor blockade.
| Compound | α2-Adrenoceptor Blockade | ATP-Sensitive K+ Channel Inhibition | Effect on Glycemia in Mice |
|---|---|---|---|
| This compound | Yes | Yes | Potently Reduced |
| SL86.0714 (enantiomer) | No | Yes | Markedly Less Potent |
Studies in diabetic rats have used this compound to explore the role of the sympathetic nervous system in glucose control. By administering this compound with and without agents that block sympathetic outflow (like chlorisondamine) or β-adrenoceptors (like propranolol), researchers concluded that a major part of this compound's insulin-secreting effect is due to the blockade of prejunctional α2-adrenoceptors, which enhances the release of catecholamines that in turn stimulate insulin secretion via β-adrenoceptors. uni.lu Furthermore, its use in models involving capsaicin (B1668287) treatment helped suggest the involvement of sensory nerves in glucose tolerance. flybase.org
| Parameter | Change with Epinephrine + Placebo | Change with Epinephrine + this compound |
|---|---|---|
| Plasma Insulin | +28 ± 6 pM | +59 ± 14 pM |
| Plasma C-Peptide | +53 ± 14 pM | +273 ± 18 pM |
| Plasma Glucose | +1.5 ± 0.3 mM | +0.90 ± 0.4 mM |
| Resting Energy Expenditure | +16% | +25% |
Identification of Novel Therapeutic Targets
The investigation of compounds like this compound can lead to the discovery of new targets for drug development. nih.govgoogle.com Research into imidazoline (B1206853) derivatives, including this compound and idazoxan, revealed that their ability to stimulate insulin secretion was not always directly correlated with their α2-antagonist properties. nih.gov This discrepancy led to the hypothesis of new, putative imidazoline receptors on pancreatic β-cells that could be involved in insulin secretion. nih.gov This demonstrates how a tool compound, by producing effects not fully explained by its known targets, can open up new avenues of research and point toward the existence of novel therapeutic targets for metabolic diseases. nih.gov
Advanced Mechanistic and Receptor Characterization of Deriglidole
Structure-Activity Relationships of Deriglidole and Related Imidazoline (B1206853) Derivatives
The interaction of imidazoline derivatives with adrenergic receptors is significantly influenced by their chemical structure. The imidazoline ring is a crucial pharmacophore for the antihyperglycemic properties of these compounds. psu.edu
Key structural features that govern the activity of these derivatives include:
The Imidazoline Ring: An unsubstituted imidazoline ring is considered essential for potent antihyperglycemic activity. psu.edu
Substituents on the Aromatic Ring: The nature and position of substituents on the aromatic part of the molecule play a critical role in the compound's affinity and selectivity for different receptor subtypes. acs.org
The Hydrocarbon Chain: The length and nature of the hydrocarbon chain connecting the imidazoline ring to other parts of the molecule can influence its affinity for the receptor sites. nih.gov
Systematic modifications of these structural elements have been employed to understand the structure-activity relationships (SAR) and to develop compounds with improved potency and selectivity. acs.orgnih.gov For instance, research on piperazine (B1678402) derivatives has shown that specific substitutions can lead to highly potent antidiabetic agents that act by increasing insulin (B600854) secretion, independent of α2-adrenoceptor blockage. psu.eduresearchgate.net
Comparative Analysis with Other Alpha-2 Adrenoceptor Antagonists (e.g., Idazoxan, Efaroxan)
This compound is often compared with other α2-adrenoceptor antagonists like Idazoxan and Efaroxan (B1214185), which also possess an imidazoline structure. wikipedia.orgwikipedia.orgwikipedia.org While they share a common mechanism of blocking α2-adrenoceptors, there are notable differences in their receptor binding profiles and selectivity. wikipedia.org
| Compound | Primary Target(s) | Key Characteristics |
| This compound | Selective α2-adrenoceptor antagonist | High affinity for peripheral α2-adrenoceptors. medchemexpress.comglpbio.commedchemexpress.com |
| Idazoxan | α2-adrenergic and imidazoline receptor antagonist | Shows selectivity for α2-presynaptic sites; also binds to non-adrenergic sites. wikipedia.orgresearchgate.netncats.io |
| Efaroxan | α2-adrenergic and imidazoline I1 receptor antagonist | Potent and highly selective for α2-adrenoceptors, particularly the α2A and α2D subtypes. wikipedia.orgtocris.comnih.gov |
Binding Affinities and Selectivity:
This compound demonstrates greater selectivity for peripheral α2-receptors compared to Idazoxan. medchemexpress.com
Idazoxan and its stereoisomers exhibit different affinities for pre- and postsynaptic α2-adrenoceptors, with the (+)-enantiomer showing a stronger affinity for presynaptic sites. ncats.io It also binds to non-adrenergic imidazoline binding sites (NAIBS). researchgate.netnih.gov
Efaroxan is a potent and highly selective α2-adrenoceptor antagonist with high affinity for α2A and α2B subtypes, and it also acts as a ligand for the imidazoline I1 receptor. tocris.com It has been shown to have a higher affinity for α2D-adrenoceptors than for α2A-adrenoceptors. nih.gov
Interplay with the Sympathetic Nervous System in Endocrine and Metabolic Regulation
The sympathetic nervous system (SNS) is a key regulator of various metabolic and endocrine functions. nih.govencyclopedia.pub α2-adrenergic receptors, located on various cells including pancreatic β-cells, play a crucial role in mediating the effects of the SNS on metabolism. wikipedia.orgresearchgate.net
Antagonists of α2-adrenoceptors, such as this compound, can influence these regulatory pathways:
Insulin Secretion: α2-adrenoceptor antagonists can promote insulin secretion. wikipedia.org This effect is particularly relevant in the context of type 2 diabetes, where the regulation of insulin release is impaired. acs.org Some imidazoline derivatives stimulate insulin secretion independently of α2-adrenoceptor blockade, suggesting interaction with other binding sites, potentially imidazoline receptors. psu.edutocris.com
Glucose and Lipid Metabolism: The SNS influences glucose homeostasis, lipoprotein metabolism, and triglyceride metabolism. nih.govnih.gov By blocking α2-adrenoceptors, compounds like this compound can modulate these processes. google.comgoogleapis.com The hypothalamus, a major brain region for regulating energy balance, controls hepatic triglyceride metabolism partly through the SNS. nih.gov
Hormonal Regulation: Metabolic hormones like leptin and insulin can act on the hypothalamus to activate the sympathetic nervous system, which in turn can affect reproductive and metabolic organs. frontiersin.org The interplay between these hormones and the SNS is a complex area of research where α2-adrenoceptor antagonists may have a modulatory role.
Methodological Considerations in Deriglidole Research
In Vitro Experimental Designs and Biochemical Assays
In vitro studies are crucial for characterizing the direct interaction of a compound with its molecular targets. For Deriglidole, these have primarily focused on its activity at adrenergic receptors and ion channels.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone technique used to determine the affinity and selectivity of a compound for specific receptors. sygnaturediscovery.comnih.gov These experiments involve incubating a biological preparation, such as cell membranes or tissue homogenates containing the target receptor, with a radiolabeled ligand. nih.gov The test compound, like this compound, is then added at various concentrations to compete with the radioligand for binding to the receptor. nih.govperceptive.com
In the study of this compound, these assays have been used to characterize its binding to α2-adrenoceptors. medchemexpress.com Researchers have utilized radiolabeled α2-adrenoceptor ligands such as [3H]Clonidine and [3H]Idazoxan in rat cortical and human platelet membranes to assess this compound's binding properties. medchemexpress.com The results from these competition binding assays are used to calculate the inhibitor constant (Ki), a measure of the compound's binding affinity. sygnaturediscovery.com Saturation binding experiments can also be performed to determine the maximum binding capacity (Bmax) and the equilibrium dissociation constant (Kd) of a radioligand for its target. nih.govperceptive.com
Another relevant technique is the GTPγS binding assay, which is a functional assay that measures the activation of G-protein coupled receptors (GPCRs). nih.gov It uses a non-hydrolyzable GTP analog, [35S]GTPγS, to quantify receptor-mediated G-protein activation, allowing researchers to distinguish between agonists and antagonists. nih.gov
| Assay Type | Purpose | Key Parameters Measured | Example Application for this compound |
| Competition Binding | To determine the affinity of an unlabeled compound (this compound) for a receptor. perceptive.com | Inhibitor Constant (Ki), IC50 | Measuring this compound's affinity for α2-adrenoceptors using [3H]Clonidine. medchemexpress.com |
| Saturation Binding | To quantify receptor density and the affinity of a radioligand. nih.govperceptive.com | Maximum Binding (Bmax), Dissociation Constant (Kd) | Characterizing α2-adrenoceptor density in specific tissues. perceptive.com |
| GTPγS Binding | To assess the functional activity of a compound at a GPCR. nih.gov | Agonist/Antagonist activity | Differentiating this compound's antagonist effects from agonist compounds at α2-adrenoceptors. nih.gov |
Ion Channel Flux Assays
Ion channel flux assays are functional tests designed to measure the flow of ions across a cell membrane through ion channels. nih.gov These assays are critical for understanding how a compound modulates ion channel activity, which is a key aspect of many physiological processes. sigmaaldrich.comaurorabiomed.com.cn Common methods include using atomic absorption spectrometry or fluorescence-based techniques. europeanpharmaceuticalreview.com
For potassium channels, a frequent target in metabolic research, assays often use surrogate ions like Rubidium (Rb+) or Thallium (Tl+). europeanpharmaceuticalreview.comthermofisher.com Cells are loaded with a dye that is sensitive to the surrogate ion; when the channels open, the ion flows into the cell, binds to the dye, and generates a detectable signal, often a change in fluorescence. thermofisher.com This allows for high-throughput screening of compounds that may inhibit or activate the channels. nih.gov Research has shown that this compound inhibits ATP-sensitive K+ (K-ATP) channels, an effect that can be quantified using such flux assays. nih.gov
Animal Model Selection and Rigorous Experimental Protocols
Animal models are indispensable for studying the integrated physiological effects of a compound in vivo. nih.gov The selection of an appropriate animal model is critical and depends on its ability to mimic a specific human disease or condition. nih.gov For this compound, which has been investigated for its effects on glucose homeostasis, rodent models of type 2 diabetes have been particularly relevant.
A commonly used model is the streptozotocin (B1681764) (STZ)-induced diabetic rat. acs.org A low dose of STZ induces moderate hyperglycemia and glucose intolerance, creating a model that recapitulates key features of type 2 diabetes. acs.org In such models, experimental protocols involve administering this compound and subsequently performing glucose tolerance tests. acs.org These tests assess the animal's ability to clear a glucose load from the bloodstream, providing insight into the compound's antihyperglycemic activity. acs.org
Furthermore, studies in both mice and diabetic rats have been used to investigate the mechanisms behind this compound's effects. nih.gov Protocols often include the measurement of key hormones and neurotransmitters at specific time points after drug administration. nih.gov For instance, researchers have measured plasma insulin (B600854) and norepinephrine (B1679862) levels following this compound administration to understand its influence on insulin secretion and the sympathetic nervous system. nih.gov To further dissect the mechanism, protocols may include co-administration of other pharmacological agents, such as the sympathetic blocker chlorisondamine (B1215871) or the beta-blocker propranolol, to isolate the direct and indirect effects of this compound. nih.gov
| Animal Model | Purpose in this compound Research | Key Experimental Protocols |
| Streptozotocin (STZ)-induced Diabetic Rat | To evaluate in vivo antihyperglycemic activity. acs.org | Oral/Intraperitoneal Glucose Tolerance Tests (GTT). acs.org |
| Mouse | To investigate effects on insulin secretion and diazoxide-induced hyperglycemia. nih.gov | Measurement of plasma insulin levels post-administration; Antagonism of diazoxide (B193173) effects. nih.gov |
| Rat | To measure effects on hormone and neurotransmitter levels. nih.gov | Measurement of plasma insulin and norepinephrine. nih.gov |
Human Clinical Study Designs and Comprehensive Physiological Measurement Techniques
Human clinical trials are the definitive step in evaluating a compound's potential therapeutic utility. credevo.com The design of these studies is critical to ensure the validity of the results. credevo.com this compound progressed to Phase II clinical trials, which typically involve assessing the drug's effectiveness in patients with the target condition. tandfonline.com
Common clinical trial designs include the randomized controlled trial (RCT), which is considered the gold standard. eupati.eu In an RCT, participants are randomly assigned to receive either the investigational drug (this compound) or a control (placebo or an active comparator). eupati.eu Designs can be parallel, where each group receives a different treatment simultaneously, or crossover, where each participant receives all treatments in a sequential order, often separated by a washout period. eupati.eu
A comprehensive suite of physiological measurement techniques is employed to capture the effects of the compound. eolss.net In studies of a potential antidiabetic agent like this compound, these measurements are extensive:
Metabolic Parameters: Frequent sampling of blood to measure glucose and insulin concentrations is fundamental. nih.gov This allows for the assessment of insulin secretion and sensitivity.
Hormonal and Neurotransmitter Levels: Measurement of catecholamines (adrenaline, noradrenaline) in blood or urine provides insight into the drug's effect on the sympathetic nervous system. nih.gov
Cardiovascular Monitoring: Continuous or intermittent measurement of heart rate and blood pressure is standard to monitor cardiovascular responses. nih.gov
Digital Biomarkers: Modern clinical trials increasingly incorporate digital health technologies, such as wearable sensors, to continuously collect objective physiological data like heart rate, activity levels, and other vital signs in a real-world setting. wcgclinical.com
These measurements, taken at baseline and at multiple points during the trial, provide a dynamic picture of the drug's physiological impact. eolss.net
Advanced Data Analysis and Interpretation in Pharmacological and Metabolic Studies
The complex datasets generated from pharmacological and metabolic studies require advanced analytical methods for proper interpretation.
Pharmacological Data Analysis
In pharmacological studies, raw data from binding and functional assays are transformed into meaningful parameters through mathematical modeling. nih.gov
Binding Assays: Data from competition binding experiments are plotted as the percentage of radioligand binding versus the concentration of the competing compound (this compound). A non-linear regression analysis is then applied to fit the data to a sigmoidal dose-response curve, from which the IC50 (the concentration of the compound that inhibits 50% of specific binding) is determined. nih.gov The IC50 is then converted to the affinity constant (Ki) using the Cheng-Prusoff equation.
Functional Assays: Data from functional assays, such as ion channel flux or GTPγS binding, are also analyzed using non-linear regression to generate dose-response curves and determine parameters like potency (EC50 or IC50) and efficacy.
Metabolic Data Analysis
Metabolic studies, particularly those employing untargeted metabolomics, generate large and complex datasets that present significant analytical challenges. nih.govfrontiersin.org The goal is to move from raw data to biological insight. nih.gov
Data Pre-processing: The initial step involves processing the raw data from analytical platforms (like mass spectrometry) to extract meaningful information, which includes filtering out noise and aligning signals. nih.gov
Statistical Analysis: Univariate and multivariate statistical methods are used to identify metabolites that are significantly altered by the intervention. nih.gov A crossover study design is often beneficial as it reduces the impact of large inter-individual variation by allowing each subject to serve as their own control. nih.gov
Pathway and Network Analysis: To interpret the biological significance of changes in metabolite levels, data are often mapped onto known metabolic pathways. frontiersin.orgembopress.org This can reveal which metabolic circuits are most affected by the compound. Advanced approaches build correlation networks to identify clusters of co-regulated metabolites, providing a systemic view of the metabolic response that goes beyond single-pathway analysis. frontiersin.orgembopress.org This integration of metabolome data with metabolic network models can help identify "reporter reactions" that are key nodes of metabolic regulation. embopress.org This data-driven approach is crucial for understanding the holistic metabolic impact of a compound like this compound. laboratoriosrubio.com
Current Status and Future Perspectives for Deriglidole Research
Unexplored Therapeutic Avenues and Repurposing Potential
The focused mechanism of deriglidole as an α2-adrenoceptor antagonist opens up several avenues for repurposing beyond its original indication of diabetes. medchemexpress.com The strategy of drug repurposing, which identifies new uses for existing drugs, offers a cost-effective and accelerated path to therapeutic development. nih.gov
One significant area of potential is in oncology, specifically neuroendocrine prostate cancer (NEPC). A study analyzing gene expression signatures to predict neuroendocrine transformation in prostate adenocarcinoma identified the alpha-2C adrenergic receptor (ADRA2C) as a potential drug target. mdpi.comnih.gov this compound is known to target ADRA2C, suggesting a plausible, albeit unexplored, therapeutic role in this aggressive form of prostate cancer. mdpi.comnih.gov This finding highlights how genomic and transcriptomic analyses can reveal novel applications for established compounds.
Furthermore, the Illuminating the Druggable Genome (IDG) initiative, sponsored by the US National Institutes of Health, seeks to uncover functions for understudied proteins from druggable classes. nih.gov This systematic approach could potentially identify new roles for α2-adrenoceptors and, by extension, new therapeutic opportunities for antagonists like this compound in a variety of disease contexts that are currently under-investigated. nih.gov
Potential for Combination Therapies in Complex Metabolic Disorders
Complex metabolic disorders, such as metabolic syndrome and type 2 diabetes, are characterized by multifaceted pathophysiology involving multiple biological pathways. nih.govfrontiersin.org This complexity often limits the efficacy of monotherapy, creating a strong rationale for combination therapies that target different mechanisms simultaneously. nih.govnih.gov Such combinations can produce additive or synergistic effects, improve outcomes, and potentially allow for lower doses of individual drugs, thereby reducing side effects. nih.gov
This compound's mechanism involves blocking α2-adrenoceptors, which are known to inhibit insulin (B600854) secretion. researchgate.netresearchgate.net By antagonizing these receptors, this compound can enhance insulin release in response to glucose. researchgate.netresearchgate.netresearchgate.net This specific action makes it a rational candidate for combination with other classes of antidiabetic or metabolic drugs.
Table 1: Potential Combination Therapy Partners for this compound in Metabolic Disorders
| Drug Class | Mechanism of Action | Potential Synergy with this compound |
|---|---|---|
| Insulin Sensitizers (e.g., Thiazolidinediones) | Improve insulin sensitivity in peripheral tissues (muscle, fat, liver). | Combines enhanced insulin secretion (this compound) with improved insulin action, addressing two key defects in type 2 diabetes. |
| SGLT2 Inhibitors | Increase urinary glucose excretion by inhibiting glucose reabsorption in the kidneys. | Offers a complementary, insulin-independent mechanism for lowering blood glucose. |
| Incretin Mimetics (e.g., GLP-1 Receptor Agonists) | Enhance glucose-dependent insulin secretion, suppress glucagon, and slow gastric emptying. | Potentially synergistic effects on insulin secretion through different pathways. |
| De Novo Lipogenesis Inhibitors | Target hepatic lipid accumulation and associated metabolic stress. | Could address dyslipidemia, a common component of metabolic syndrome, alongside hyperglycemia. patsnap.com |
While clinical data on such specific combinations are lacking, the distinct and complementary mechanisms of action provide a strong theoretical basis for future investigations into this compound-based combination therapies for comprehensive management of metabolic syndrome. frontiersin.org
Application in Further Understanding Disease Pathophysiology
Selective pharmacological agents are invaluable tools for dissecting biological pathways and understanding the mechanisms of disease. As a selective α2-receptor inhibitor, this compound has been and can continue to be instrumental in clarifying the role of α2-adrenergic signaling in various physiological and pathophysiological states. medchemexpress.comresearchgate.net
Research has already utilized this compound to probe the intricate relationship between the nervous system and metabolic control. Studies in diabetic rat models used this compound to demonstrate that sensory nerves are involved in the regulation of glucose tolerance. researchgate.netresearchgate.net By observing the effects of α2-adrenoceptor blockade on insulin and glucose levels, researchers could elucidate the contribution of these nerves to metabolic homeostasis. researchgate.netresearchgate.net
Methodological Advancements and Emerging Technologies for Future Investigations
The future of research on compounds like this compound will be shaped by the integration of emerging technologies and novel research methodologies. bmbf.deutk.edu These advancements offer powerful new ways to identify drug targets, design clinical trials, and analyze complex biological data.
Table 2: Emerging Technologies and Their Application to this compound Research
| Technology/Methodology | Description | Potential Application for this compound |
|---|---|---|
| 'Omics' and Systems Biology | High-throughput analysis of genes (genomics), transcripts (transcriptomics), and proteins (proteomics) to identify disease pathways. | Identify new repurposing opportunities by matching this compound's target profile (ADRA2C) with disease-specific gene signatures, as seen in NEPC research. mdpi.comnih.gov |
| Computational Drug Repurposing | Using AI and machine learning to screen large databases (e.g., L1000) for drugs that can reverse disease-associated gene expression patterns. nih.gov | Systematically screen this compound against a wide range of disease models to predict novel therapeutic uses and potential synergistic drug combinations. nih.gov |
| Advanced Preclinical Models | Use of patient-derived xenografts (PDXs) and organoids that more accurately recapitulate human disease. | Test the efficacy of this compound in highly relevant preclinical models, such as PDX models of neuroendocrine prostate cancer. nih.gov |
| Decentralized Clinical Trials (DCTs) | Leveraging digital tools, telemedicine, and wearable devices to conduct clinical trials remotely. studypages.com | Facilitate more efficient and diverse recruitment for future clinical studies of this compound, while collecting real-world data on its effects. frontiersin.orgstudypages.com |
| AI in Data Analysis | Applying machine learning algorithms to analyze large, complex datasets from clinical or preclinical studies. | Identify patient subgroups most likely to respond to this compound therapy or uncover complex mechanisms of action from multi-omics data. utk.edu |
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 91638 |
| Midaglizole | 4192 |
| Efaroxan (B1214185) | 3198 |
| Epinephrine (B1671497) | 5816 |
| Insulin | 70678563 |
| Vorinostat | 5311 |
| Dorsomorphin | 24967355 |
| Puromycin | 4993 |
Q & A
Q. What ethical and methodological standards apply to this compound studies involving human subjects?
- Methodological Answer :
- Ethical Compliance : Obtain IRB approval and ensure informed consent for clinical trials. Use double-blinding and placebo controls to minimize bias .
- Data Transparency : Publish raw datasets and analysis pipelines in repositories like Figshare or Zenodo to enable replication .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
